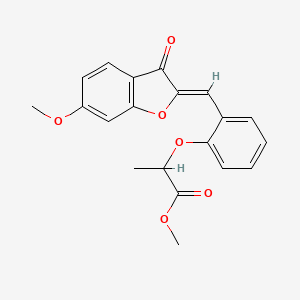

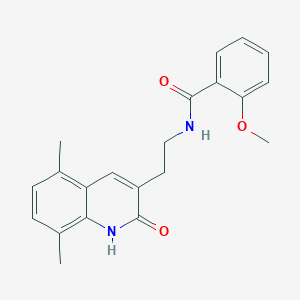

![molecular formula C19H18N4O2S B2947605 5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860611-23-0](/img/structure/B2947605.png)

5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline” belongs to the class of triazoloquinazolines . Triazoloquinazolines are known for their potential as therapeutic agents and have several pharmacological applications .

Synthesis Analysis

The synthesis of triazoloquinazolines involves several steps. For instance, a series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline was synthesized from anthranilic acid .Molecular Structure Analysis

The molecular structure of triazoloquinazolines is characterized by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . This class of compounds is readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The chemical reactions involving triazoloquinazolines are complex and involve several steps. For instance, the formation and hydrolysis of 2-hetaryl[1,2,4]triazolo[1,5-c]quinazolines were modeled at the SMD/B3LYP/6–31+G (d) theory level .Applications De Recherche Scientifique

Optoelectronics

Quinazoline derivatives, including “5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline”, have potential applications in optoelectronics . Optoelectronics is a field that deals with devices that convert electrical signals into photon signals and vice versa. This includes components such as LEDs, solar cells, and photodetectors.

Analyte Detection

These compounds can also be used for the detection of analytes . Analytes are substances or chemicals that are subject to analysis in an assay. The unique properties of these compounds can be leveraged to detect specific analytes in a sample.

Bioimaging

Bioimaging is another field where these compounds find application . Bioimaging involves the use of techniques and processes to create images of the human body for clinical purposes or medical science. These compounds can be used as contrast agents or tracers.

OLED Devices

[1,2,4]Triazole derivatives are considered as blue phosphorescent, TADF emitters or host materials for OLED devices . OLEDs (Organic Light Emitting Diodes) are light-emitting diodes in which the emissive electroluminescent layer is a film of organic compounds.

Fluorescence Studies

The photophysical properties of these compounds have been investigated in two solvents and in the solid state . Most of the synthesized structures show moderate to high quantum yields in solution . This makes them suitable for fluorescence studies.

Electrochemical Studies

Electrochemical investigation and DFT calculations have been performed . The results are consistent with the experimental observation . This suggests that these compounds can be used in electrochemical studies to understand their behavior in different environments.

Medicinal Importance

Triazoloquinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .

Fundamental Research

The quinazoline component has been explored in the context of fundamental research . This involves understanding the basic properties and behavior of these compounds, which can lead to the discovery of new applications.

Orientations Futures

Mécanisme D'action

Target of Action

Triazole compounds, which include the [1,2,4]triazolo[1,5-c]quinazoline scaffold, are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazoloquinazoline derivatives are known to interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . The interaction with these targets can lead to various biological activities.

Biochemical Pathways

Derivatives of [1,2,4]triazolo[1,5-c]quinazoline have been reported to demonstrate antitumor properties , suggesting that they may affect pathways related to cell proliferation and apoptosis.

Result of Action

Given the reported antitumor properties of [1,2,4]triazolo[1,5-c]quinazoline derivatives , it is plausible that this compound could induce cell death in tumor cells or inhibit their proliferation.

Propriétés

IUPAC Name |

5-benzylsulfanyl-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-12-20-18-14-9-16(24-2)17(25-3)10-15(14)21-19(23(18)22-12)26-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOGNYOYGSZEPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

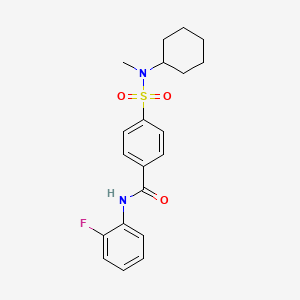

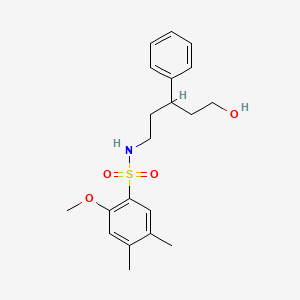

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)

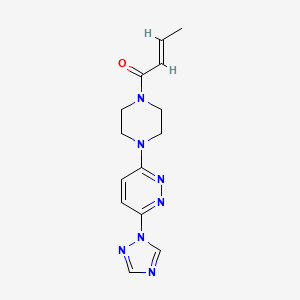

![Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate](/img/structure/B2947526.png)

![1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2947528.png)

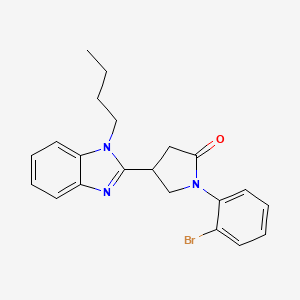

![N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2947529.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile](/img/structure/B2947536.png)

![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1H-indole-2-carboxylate](/img/structure/B2947537.png)

![2-[(Ethylamino)methyl]aniline dihydrochloride](/img/structure/B2947543.png)

![4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2947544.png)